molecular formula C13H18OS B15301489 1-(Sec-butylthio)-3-phenylpropan-2-one

1-(Sec-butylthio)-3-phenylpropan-2-one

Cat. No.: B15301489
M. Wt: 222.35 g/mol
InChI Key: LHMABOIGPBMTEY-UHFFFAOYSA-N
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Description

1-(Sec-butylthio)-3-phenylpropan-2-one is an organic compound characterized by the presence of a sec-butylthio group attached to a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Sec-butylthio)-3-phenylpropan-2-one typically involves the nucleophilic substitution of a suitable precursor with sec-butylthiol. One common method involves the reaction of 3-phenylpropan-2-one with sec-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Sec-butylthio)-3-phenylpropan-2-one can undergo various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form alcohols.

    Substitution: The sec-butylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Sec-butylthio)-3-phenylpropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Sec-butylthio)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The sec-butylthio group can undergo oxidation to form reactive intermediates that may interact with biological macromolecules. The phenylpropanone backbone can also participate in various biochemical reactions, potentially leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butylthio)-3-phenylpropan-2-one
  • 1-(Methylthio)-3-phenylpropan-2-one
  • 1-(Ethylthio)-3-phenylpropan-2-one

Uniqueness

1-(Sec-butylthio)-3-phenylpropan-2-one is unique due to the presence of the sec-butylthio group, which imparts distinct chemical and biological properties compared to its analogs. The steric and electronic effects of the sec-butyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-butan-2-ylsulfanyl-3-phenylpropan-2-one

InChI

InChI=1S/C13H18OS/c1-3-11(2)15-10-13(14)9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

LHMABOIGPBMTEY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SCC(=O)CC1=CC=CC=C1

Origin of Product

United States

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